N-butyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound belongs to a class of azatricyclo compounds, which are characterized by their tricyclic structure containing nitrogen atoms.
The compound is classified under azatricyclo compounds and is primarily studied for its potential biological activities. It can be sourced from chemical suppliers specializing in rare and unique organic compounds. The molecular formula for this compound is , with a molecular weight of approximately 288.34 g/mol .
The synthesis of N-butyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step synthetic routes. One common method includes the condensation reaction between an appropriate azatricyclo precursor and N-butylethanediamine under controlled acidic conditions.
The molecular structure of N-butyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide features a tricyclic framework with a nitrogen atom incorporated into the ring structure.
Key structural details include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 288.34 g/mol |
InChI | InChI=1S/C15H20N2O3/c1-5(2)9(17)10(18)11(19)15(16)20/h9H,5H2,1H3,(H,17,18) |
SMILES | CCCCC(NC(=O)C(=O)C1=CC2=C(C=C(C=C2C=C(C=C1)C(=O)NCCCCC)C=CC=C(C=C(C=C2)C=CC=C(C=C(C=C2)C=CC=C(C=C(C=C2))))) |
N-butyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its properties or biological activity .
The interaction may lead to:
Further research is necessary to elucidate the specific molecular interactions and pathways involved .
The physical properties of N-butyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide include:
Chemical properties include:
Relevant data on its stability and reactivity are crucial for handling and storage considerations in research settings .
N-butyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several potential applications:
These applications highlight the compound's versatility in both pharmaceutical and industrial contexts .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: